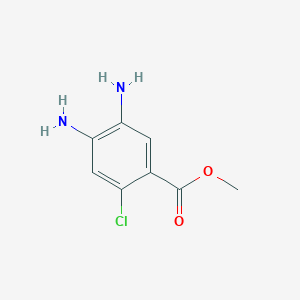

Methyl 4,5-diamino-2-chlorobenzoate

Description

Methyl 4,5-diamino-2-chlorobenzoate (CAS: 1416344-53-0) is a halogenated aromatic compound characterized by a benzoate ester backbone substituted with a chlorine atom at position 2 and two amino groups at positions 4 and 3. This compound, listed as discontinued by CymitQuimica (2025), was available at 97% purity . Discontinuation may relate to regulatory, stability, or toxicity concerns common among halogenated aromatics.

Properties

IUPAC Name |

methyl 4,5-diamino-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANWUCFEFJRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-diamino-2-chlorobenzoate typically involves the nitration of methyl 2-chlorobenzoate followed by reduction. The nitration step introduces nitro groups at the 4 and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced to the diamino derivative using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-diamino-2-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products:

Oxidation: Methyl 4,5-dinitro-2-chlorobenzoate.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-diamino-2-chlorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,5-diamino-2-chlorobenzoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom and ester group can also participate in interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4,5-diamino-2-chlorobenzoate with two other discontinued halogenated benzene derivatives from the same source :

| Compound Name | CAS Number | Purity | Status | Key Substituents | Reactivity/Solubility Insights |

|---|---|---|---|---|---|

| This compound | 1416344-53-0 | 97% | Discontinued | 2-chloro, 4,5-diamino, methyl ester | Polar due to -NH₂; ester enhances hydrolysis susceptibility |

| 4-Bromo-N-methoxy-N,3-dimethylbenzamide | 64617-64-7 | 98% | Discontinued | 4-bromo, N-methoxy, N,3-dimethyl | Lipophilic (Br, CH₃); amide group increases stability |

| 3-(3-Chloro-2-fluorobenzyloxy)benzaldehyde | 170230-01-0 | 97% | Discontinued | 3-chloro-2-fluorobenzyloxy, aldehyde | Aldehyde reactive; halogenated benzyloxy may hinder solubility |

Key Observations :

- Reactivity : The methyl ester in the target compound may undergo hydrolysis more readily than the amide group in 4-Bromo-N-methoxy-N,3-dimethylbenzamide. The aldehyde group in 3-(3-Chloro-2-fluorobenzyloxy)benzaldehyde is highly reactive, enabling nucleophilic additions, unlike the stable ester or amide groups in the other compounds.

- Halogen Effects : The chloro substituent in all three compounds likely contributes to electron-withdrawing effects, altering aromatic ring reactivity. Fluorine in the benzyloxy group (third compound) may further modulate electronic properties.

Comparison with Natural Methyl Esters

These esters typically serve as volatile derivatives for gas chromatography analysis . In contrast, this compound’s aromatic system and amino groups distinguish it from aliphatic or diterpene-based esters, suggesting divergent applications (e.g., drug synthesis vs. natural product analysis).

Toxicity and Discontinuation Trends

For example, heterocyclic amines form DNA adducts even at low doses . The diamino groups in the target compound could similarly pose risks if metabolized to reactive intermediates. This aligns with the discontinuation of all three halogenated benzenes in , possibly due to regulatory scrutiny of persistent or bioaccumulative halogenated aromatics.

Research Findings and Implications

- Stability Concerns : Compared to 4-Bromo-N-methoxy-N,3-dimethylbenzamide, the target compound’s ester group may render it less stable under acidic or basic conditions, necessitating careful handling in synthetic workflows.

- Regulatory Landscape : The discontinuation of structurally related compounds underscores a trend toward phasing out halogenated aromatics with uncertain safety profiles, as seen in .

Biological Activity

Methyl 4,5-diamino-2-chlorobenzoate, a compound with significant potential in biological applications, has been studied for its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in scientific studies.

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H10ClN3O2

- Molecular Weight : 229.65 g/mol

The compound contains two amino groups and a chlorine atom, which contribute to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. The amino groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. Additionally, the chlorine atom may influence the compound's lipophilicity, affecting its interaction with cellular membranes and biological targets.

Biological Applications

- Enzyme Interactions : Research indicates that this compound can be utilized to study enzyme kinetics and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various enzymatic reactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics.

- Anticancer Research : this compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in specific cancer lines, suggesting a role in cancer therapy development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was found that the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.